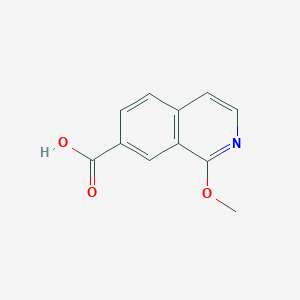

1-Methoxyisoquinoline-7-carboxylic acid

Description

Significance of Isoquinoline (B145761) Heterocycles in Contemporary Organic and Medicinal Chemistry Research

The isoquinoline scaffold, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in modern medicinal and organic chemistry. nih.govresearchgate.net These structures are considered "privileged scaffolds" because they can interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govmdpi.com Isoquinoline derivatives are integral to numerous natural products, particularly alkaloids, and synthetic molecules, demonstrating therapeutic uses as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents, among others. researchgate.netsemanticscholar.orgbeilstein-journals.org Their structural versatility and proven track record in drug discovery ensure that the synthesis and functionalization of isoquinoline frameworks remain an active and compelling area of research. nih.gov

Structural Classification and Occurrence of Substituted Isoquinoline Derivatives in Nature and Synthesis

Isoquinoline alkaloids represent a vast and diverse family of natural products, with approximately 2500 known compounds, primarily found in plant families such as Papaveraceae (poppy family), Berberidaceae, and Ranunculaceae. wikipedia.orgresearchgate.net These alkaloids are biosynthesized from the aromatic amino acid tyrosine. wikipedia.org They are structurally classified into several subgroups based on their chemical architecture. The most common types include benzylisoquinolines, aporphines, and protoberberines. acs.org Well-known examples include morphine and codeine (analgesics), papaverine (B1678415) (a vasodilator), and berberine (B55584) (which has antimicrobial properties). wikipedia.orgpharmaguideline.com Beyond nature, synthetic isoquinoline derivatives are a major focus in chemical research, providing access to novel molecular frameworks and biological activities not found in natural sources. nih.gov

Strategic Importance of Carboxylic Acid Moieties in Bioactive Molecules and Synthetic Intermediates

The carboxylic acid functional group (-COOH) is of paramount strategic importance in the design of bioactive molecules and serves as a versatile handle in synthetic chemistry. This group is a key component in the pharmacophores of over 450 marketed drugs. researchgate.net Its significance stems from its ability to act as a hydrogen bond donor and acceptor, and to exist as a charged carboxylate anion at physiological pH. These characteristics are crucial for strong interactions with biological targets like enzymes and receptors. researchgate.net The presence of a carboxylic acid can enhance a molecule's water solubility and modulate its pharmacokinetic properties. wikipedia.org However, it can also present challenges such as limited membrane permeability and metabolic instability, leading to extensive research into carboxylic acid bioisosteres—functional groups that mimic its properties while overcoming its liabilities. researchgate.net

Rationale for Dedicated Academic Research on 1-Methoxyisoquinoline-7-carboxylic acid within the Broader Isoquinoline Landscape

Dedicated academic research into specifically substituted molecules like this compound is driven by the pursuit of novel chemical entities with unique properties for drug discovery and materials science. The rationale for focusing on this particular compound can be inferred from the distinct contributions of its structural features. The isoquinoline core provides a proven biologically active scaffold. The methoxy (B1213986) group at the 1-position significantly influences the electronic properties of the heterocyclic ring, potentially modulating its reactivity and biological target affinity. The carboxylic acid at the 7-position on the benzene ring offers a key point for derivatization or for direct interaction with biological targets. This specific arrangement of substituents creates a unique three-dimensional structure and electronic distribution, making it a valuable building block for generating libraries of more complex molecules in drug discovery campaigns or a target molecule for biological screening in its own right.

Historical Perspectives on Related Isoquinoline Compounds and Their Synthetic Access Methodologies

The synthesis of the isoquinoline ring system has a rich history dating back to the late 19th century. The first isolation from coal tar was reported in 1885. wikipedia.org Shortly after, several foundational synthetic methods were developed that remain relevant today.

Key historical syntheses include:

The Bischler-Napieralski Reaction (1893): This method involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline (B110456), which can then be oxidized to the aromatic isoquinoline. wikipedia.orgslideshare.net It is a powerful tool for creating 1-substituted isoquinolines. pharmaguideline.com

The Pomeranz-Fritsch Reaction (1893): Independently discovered in the same year, this reaction involves the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgorganicreactions.org It is particularly useful for preparing unsubstituted isoquinolines or those with substitution patterns that are difficult to achieve with other methods. organicreactions.org

The Pictet-Spengler Reaction (1911): This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. This method is especially important in the synthesis of isoquinoline alkaloids. mdpi.com

These classical reactions, along with modern modifications and novel transition-metal-catalyzed approaches, form the toolkit for chemists to access a vast array of functionalized isoquinoline derivatives. acs.org

The table below summarizes these foundational synthetic methodologies.

| Reaction Name | Year Discovered | Key Reactants | Primary Product |

| Bischler-Napieralski Reaction | 1893 | β-phenylethylamide, Dehydrating Acid | 3,4-Dihydroisoquinoline |

| Pomeranz-Fritsch Reaction | 1893 | Benzaldehyde (B42025), Aminoacetaldehyde Acetal | Isoquinoline |

| Pictet-Spengler Reaction | 1911 | β-Arylethylamine, Aldehyde/Ketone | Tetrahydroisoquinoline |

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

1-methoxyisoquinoline-7-carboxylic acid |

InChI |

InChI=1S/C11H9NO3/c1-15-10-9-6-8(11(13)14)3-2-7(9)4-5-12-10/h2-6H,1H3,(H,13,14) |

InChI Key |

LFGZADOVHWQOSB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=CC2=C1C=C(C=C2)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Methoxyisoquinoline 7 Carboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Isoquinoline (B145761) Core with Carboxylic Acid Functionality

Retrosynthetic analysis of 1-methoxyisoquinoline-7-carboxylic acid reveals several strategic disconnections to simplify the target molecule into readily available starting materials. The primary disconnections focus on the formation of the isoquinoline core and the introduction of the substituents at C-1 and C-7.

A primary disconnection strategy involves cleaving the bonds forming the heterocyclic ring. This can be approached by disconnecting the C1-N bond and the C4-C4a bond, a strategy common in Bischler-Napieralski or Pictet-Spengler type syntheses. This leads back to a substituted β-arylethylamine precursor. Alternatively, disconnection of the N-C8a and C4a-C5 bonds is characteristic of the Pomeranz-Fritsch reaction, starting from a substituted benzaldehyde (B42025) and an aminoacetal.

Another key strategic consideration is the timing of the introduction of the methoxy (B1213986) and carboxylic acid groups. The methoxy group at C-1 can be installed early in the synthesis or introduced on a pre-formed isoquinoline or isoquinolinone core. The carboxylic acid at C-7 presents a greater challenge due to the need for regioselective functionalization of the benzene (B151609) ring of the isoquinoline system. This disconnection often leads to a pre-functionalized aromatic precursor or necessitates a late-stage C-H functionalization strategy.

A plausible retrosynthetic pathway is outlined below:

This analysis suggests that the synthesis can be approached by constructing a 7-substituted isoquinoline core, followed by the introduction or modification of the C-1 substituent.

Classical and Modern Synthetic Routes to 1-Substituted Isoquinoline Scaffolds

The construction of the isoquinoline skeleton is a well-established field with a rich history of named reactions, complemented by modern, highly efficient methodologies.

Pomeranz-Fritsch Reaction and Its Modifications for Aromatic Isoquinolines

The Pomeranz-Fritsch reaction is a classical method for the synthesis of isoquinolines involving the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgthermofisher.cn The reaction proceeds by condensation of a benzaldehyde derivative with a 2,2-dialkoxyethylamine to form a Schiff base, which then undergoes cyclization in the presence of a strong acid, such as concentrated sulfuric acid. wikipedia.org

Modifications to the original conditions have been developed to improve yields and expand the substrate scope. For instance, the use of Lewis acids like trifluoroacetic anhydride (B1165640) has been shown to be effective. wikipedia.org The Schlittler-Müller modification utilizes a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal, allowing for the synthesis of C-1 substituted isoquinolines. thermofisher.cn The Bobbitt modification, involving the in-situ hydrogenation of the intermediate imine followed by acid-catalyzed cyclization, leads to the formation of 1,2,3,4-tetrahydroisoquinolines. thermofisher.cn

For the synthesis of this compound, a Pomeranz-Fritsch approach would necessitate a starting benzaldehyde already bearing the precursor to the carboxylic acid group at the meta position.

Bischler-Napieralski Cyclization and Pictet-Spengler Reactions in Relation to Isoquinoline Synthesis

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.comorganic-chemistry.org The resulting 3,4-dihydroisoquinoline (B110456) can then be aromatized to the corresponding isoquinoline. This reaction is particularly effective for arenes bearing electron-donating groups. nrochemistry.com

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgaalto.fiorganicreactions.orgthermofisher.com This reaction is widely used in the synthesis of isoquinoline alkaloids and is known for its often mild reaction conditions, especially with electron-rich aromatic rings. wikipedia.orgaalto.fi

Both methods are fundamental in isoquinoline synthesis. A Bischler-Napieralski approach to the target molecule would start from a β-(3-carboxyphenyl)ethylamine derivative, which would then be acylated and cyclized. Similarly, a Pictet-Spengler synthesis would employ a similar β-arylethylamine and a suitable carbonyl compound.

Multi-component Reactions and Cascade Methodologies for Isoquinoline Ring Formation

Multi-component reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single step to generate complex products. beilstein-journals.orgnih.govnih.gov Several MCRs have been developed for the synthesis of isoquinoline and related heterocyclic scaffolds. For instance, Ugi and Passerini reactions can be followed by post-cyclization modifications to yield isoquinoline derivatives. beilstein-journals.orgresearchgate.net

Cascade reactions, where a series of intramolecular transformations occur sequentially in a one-pot process, also provide elegant routes to the isoquinoline core. These methodologies often lead to the rapid construction of complex molecular architectures from simple starting materials.

Palladium-Catalyzed Annulation and Other Transition-Metal Catalyzed Cyclizations

Modern synthetic chemistry has seen the emergence of powerful transition-metal-catalyzed reactions for the construction of heterocyclic systems. Palladium-catalyzed reactions, in particular, have been extensively used for the synthesis of isoquinolines. researchgate.netd-nb.infomdpi.comresearchgate.net These methods often involve C-H activation and annulation strategies, providing access to a wide range of substituted isoquinolines with high regioselectivity. For example, palladium-catalyzed carbonylative cyclization of isoquinolones can lead to complex fused systems. researchgate.net

Directed Functionalization Strategies for Carboxylic Acid Group Introduction at C-7

The introduction of a carboxylic acid group at the C-7 position of the isoquinoline ring requires a regioselective functionalization strategy.

One powerful approach is directed ortho-metalation (DoM) . wikipedia.orgharvard.eduyoutube.com In this strategy, a directing group on the aromatic ring chelates to an organolithium reagent, directing deprotonation to the adjacent ortho position. For an isoquinoline system, a directing group at C-6 or C-8 could potentially direct metalation to C-7. Subsequent quenching of the resulting aryllithium species with carbon dioxide would furnish the desired carboxylic acid.

Another modern and increasingly important strategy is transition-metal-catalyzed C-H activation/carboxylation . Palladium catalysis has been shown to be effective for the direct carboxylation of C-H bonds with carbon dioxide or other carboxylating agents. researchgate.net While direct C-7 carboxylation of a pre-formed 1-methoxyisoquinoline has not been specifically reported, related palladium-catalyzed C-H functionalizations of isoquinolines are known, suggesting the feasibility of such an approach. nih.gov The regioselectivity of these reactions is often controlled by the electronic and steric properties of the substrate and the directing ability of existing substituents.

Finally, traditional methods involving the functionalization of a pre-existing substituent can be employed. For instance, a 7-bromo-1-methoxyisoquinoline (B3100676) could be subjected to a metal-halogen exchange followed by carboxylation, or a palladium-catalyzed carbonylation reaction.

Directed Ortho-Metalation and Subsequent Carboxylation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic systems. wikipedia.orgorganic-chemistry.org The methodology relies on the presence of a directed metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at an adjacent ortho position. wikipedia.org In the context of a 1-methoxyisoquinoline scaffold, both the heterocyclic nitrogen atom and the C-1 methoxy group can potentially act as DMGs.

The nitrogen atom in the isoquinoline ring is generally a potent DMG, directing lithiation to the C-8 position. However, the C-1 methoxy group could also influence the regioselectivity. Competition experiments in related aromatic systems have established a hierarchy among different DMGs, with groups like amides and carbamates often being stronger directors than methoxy groups. uwindsor.caharvard.edu The reaction typically employs strong bases such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). wikipedia.orgunblog.fr

Once the aryllithium intermediate is formed at the position ortho to the DMG, it can be trapped with an electrophile. For the synthesis of the target carboxylic acid, the lithiated intermediate is quenched with carbon dioxide (CO₂), either gaseous or solid (dry ice), followed by an acidic workup to protonate the resulting carboxylate salt.

Table 1: Key Reagents in Directed Ortho-Metalation for Carboxylation

| Reagent Role | Examples | Purpose |

|---|---|---|

| Directed Metalation Group (DMG) | Heterocyclic Nitrogen, Methoxy (-OCH₃) | Directs the base to deprotonate the adjacent C-H bond. wikipedia.org |

| Organolithium Base | n-BuLi, s-BuLi, LDA | Strong base that performs the deprotonation. uwindsor.ca |

| Chelating Agent | TMEDA | Sequesters the lithium cation, increasing the basicity and controlling regioselectivity. unblog.fr |

| Solvent | THF, Diethyl ether | Aprotic polar solvent to facilitate the reaction at low temperatures. uwindsor.ca |

| Electrophile | Carbon Dioxide (CO₂) | Reacts with the aryllithium intermediate to form a lithium carboxylate. organic-chemistry.org |

| Quenching Agent | H₃O⁺ (e.g., aq. HCl) | Protonates the carboxylate to yield the final carboxylic acid. |

While this approach is powerful, its application to 1-methoxyisoquinoline for C-7 functionalization is not direct, as the primary sites for DoM are typically C-8 (directed by nitrogen) or potentially C-2 (if considering the methoxy group). Achieving C-7 carboxylation would likely require a starting material with a DMG already in place at C-8 or C-6 to direct metalation to the C-7 position.

Carbonylation Reactions via Palladium-Catalyzed C-H Activation or Halide Coupling

Palladium-catalyzed reactions represent a cornerstone of modern organic synthesis, offering efficient routes for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com

Palladium-Catalyzed C-H Activation: Direct C-H activation is an atom-economical strategy that avoids the need for pre-functionalized starting materials. nih.gov In this approach, a palladium catalyst, often in a Pd(II) state, can selectively activate a C-H bond, typically with the help of a directing group. nih.govrsc.org The resulting palladacycle intermediate can then undergo various transformations, including carbonylation. For the synthesis of this compound, this would involve the direct, regioselective activation of the C-7 C-H bond. The reaction would proceed with a palladium catalyst, a suitable ligand, an oxidant to regenerate the active catalyst, and a source of carbon monoxide (CO).

Challenges in this approach include achieving high regioselectivity at the C-7 position over other C-H bonds in the molecule and the often harsh conditions required. The development of ligand-directed C-H functionalization has significantly improved selectivity, where a coordinating group on the substrate guides the metal catalyst to a specific proximal C-H bond. nih.govmdpi.com

Palladium-Catalyzed Halide Coupling: A more established and widely used method is the palladium-catalyzed carbonylation of an aryl halide. rsc.orgrsc.org This reaction involves the coupling of a 7-halo-1-methoxyisoquinoline (where the halogen is typically Br or I) with carbon monoxide in the presence of a nucleophile. When the nucleophile is water or a hydroxide (B78521) source, the product is the carboxylic acid (hydroxycarbonylation). Alternatively, using an alcohol as the nucleophile (alkoxycarbonylation) yields an ester, which can be subsequently hydrolyzed to the desired carboxylic acid. mdpi.com

This process typically involves a Pd(0) catalyst which undergoes oxidative addition into the aryl-halide bond. Subsequent CO insertion into the aryl-palladium bond, followed by nucleophilic attack and reductive elimination, yields the carbonyl product and regenerates the Pd(0) catalyst.

Table 2: Typical Conditions for Palladium-Catalyzed Carbonylation of a 7-Halo-1-methoxyisoquinoline

| Component | Example | Function |

|---|---|---|

| Substrate | 7-Iodo-1-methoxyisoquinoline | Provides the isoquinoline backbone and a reactive site for coupling. |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Facilitates the oxidative addition and subsequent reaction steps. mdpi.com |

| Ligand | PPh₃, Xantphos | Stabilizes the palladium center and modulates its reactivity. |

| CO Source | CO gas, Mo(CO)₆ | Provides the carbonyl group for the carboxylic acid. rsc.org |

| Base | Et₃N, K₂CO₃ | Neutralizes the hydrogen halide produced during the reaction. |

| Nucleophile/Solvent | H₂O, R-OH, or an amine | Traps the acyl-palladium intermediate to form the final product. mdpi.comrsc.org |

This halide coupling approach is generally robust and high-yielding, though it requires the prior synthesis of the halogenated isoquinoline precursor.

Oxidation of Precursor Methyl, Aldehyde, or Nitrile Groups at C-7

A common and reliable synthetic strategy involves the late-stage oxidation of a suitable precursor functional group already installed at the C-7 position of the 1-methoxyisoquinoline core.

Oxidation of a Methyl Group: The oxidation of an aryl methyl group to a carboxylic acid is a fundamental transformation. google.com A 1-methoxy-7-methylisoquinoline can be subjected to strong oxidizing agents to afford the desired product. Potassium permanganate (B83412) (KMnO₄) is a classic reagent for this purpose, typically used under basic aqueous conditions with heating. chemspider.com Other reagents include chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇) in acidic media. Care must be taken to ensure that the reaction conditions are not so harsh as to degrade the isoquinoline ring system.

Oxidation of an Aldehyde Group: The conversion of an aldehyde to a carboxylic acid is a more straightforward oxidation that can be achieved under milder conditions. harvard.edu A 1-methoxyisoquinoline-7-carbaldehyde precursor can be readily oxidized using various reagents. Common methods include the Pinnick oxidation using sodium chlorite (B76162) (NaClO₂) buffered with a mild acid, or treatment with reagents like silver oxide (Ag₂O) or potassium permanganate. These methods are generally high-yielding and tolerate a wide range of other functional groups.

Hydrolysis of a Nitrile Group: The hydrolysis of a nitrile (cyanide) group offers another robust route to the carboxylic acid. A 1-methoxyisoquinoline-7-carbonitrile can be converted to the carboxylic acid under either acidic or basic conditions, typically with heating. For example, refluxing the nitrile in aqueous sulfuric acid or aqueous sodium hydroxide, followed by acidic workup, will yield the desired product. This method is advantageous as the nitrile group is stable under many reaction conditions and can be introduced via methods such as Sandmeyer reaction from an amino group or nucleophilic substitution of a halide.

Stereoselective Synthesis Approaches for Chiral Analogues of this compound

The parent compound, this compound, is an aromatic and thus achiral molecule. However, chiral analogues, specifically 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives where the C-1 carbon becomes a stereocenter, are of significant interest in medicinal chemistry. thieme-connect.comnih.gov The synthesis of these chiral analogues requires stereoselective methods.

Asymmetric Catalysis in Isoquinoline Ring Construction

Asymmetric catalysis provides an efficient means to generate enantiomerically enriched products. One of the most direct methods for accessing chiral tetrahydroisoquinolines is the asymmetric hydrogenation of a corresponding 3,4-dihydroisoquinoline precursor. mdpi.com This reaction involves a transition-metal catalyst (commonly based on iridium, rhodium, or ruthenium) complexed with a chiral ligand. The chiral catalyst environment directs the addition of hydrogen across the C=N double bond, leading to the formation of one enantiomer in excess.

Another powerful strategy is the catalytic asymmetric Pictet-Spengler reaction. This involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by a cyclization that is rendered enantioselective by a chiral catalyst, often a chiral Brønsted acid. rsc.orgnih.gov This approach constructs the chiral tetrahydroisoquinoline core in a single, highly convergent step.

Chiral Auxiliary-Mediated Reactions

The use of a chiral auxiliary is a classical yet highly effective strategy for controlling stereochemistry. numberanalytics.comwikipedia.org In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org

For synthesizing chiral tetrahydroisoquinoline-1-carboxylic acid analogues, a common method involves the use of a chiral amine, such as (R)- or (S)-phenylglycinol, which can be elaborated into a substrate for a Pomeranz-Fritsch-Bobbitt type cyclization. mdpi.comnih.govnih.gov For instance, a chiral aminoacetal derived from phenylglycinol can be used as the amine component in a Petasis reaction with a boronic acid and glyoxylic acid. mdpi.comresearchgate.net The resulting product, now containing a chiral center directed by the auxiliary, can then undergo an acid-catalyzed cyclization to form the tetrahydroisoquinoline ring with high diastereoselectivity. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched target molecule. Sulfinamides have also been successfully employed as chiral auxiliaries in the synthesis of 1-substituted tetrahydroisoquinolines. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

Applying the principles of green chemistry to the synthesis of complex molecules like this compound is crucial for developing environmentally sustainable processes. ijpsjournal.comnih.govchemistryjournals.net

The synthetic routes described can be evaluated based on several green chemistry metrics:

Atom Economy: C-H activation and carboxylation strategies are inherently more atom-economical than multi-step sequences that involve installing and then converting functional groups (e.g., halide coupling or oxidation of a methyl group). Asymmetric catalytic methods are also superior to those using stoichiometric chiral auxiliaries. nih.gov

Use of Safer Solvents and Reagents: Modern synthetic methods increasingly focus on replacing hazardous solvents with greener alternatives like water, ethanol (B145695), or ionic liquids. chemistryjournals.netchemistryviews.org For example, rhodium-catalyzed C-H activation/annulation reactions for isoquinolone synthesis have been successfully performed in ethanol at room temperature. chemistryviews.org This contrasts with DoM, which requires cryogenic temperatures and pyrophoric organolithium reagents.

Energy Efficiency: Reactions that can be performed at ambient temperature or with energy-efficient microwave assistance are preferred over those requiring prolonged heating. chemistryjournals.net

Catalysis: Palladium-catalyzed reactions, which use only a small amount of the metal, are superior to stoichiometric methods like DoM. nih.gov The development of reusable, heterogeneous catalysts further enhances the sustainability of these processes. rsc.org

Waste Prevention: The ideal synthesis is one that minimizes byproducts. nih.gov Telescoping reactions into one-pot procedures, where intermediates are not isolated, can significantly reduce waste from workups and purifications. researchgate.net

Comparing the discussed methodologies, palladium-catalyzed C-H activation represents a highly desirable, though challenging, green approach due to its high atom economy and reduction of pre-functionalization steps. Catalytic carbonylation of halides is a practical compromise, while classical oxidation and DoM methods are often less favorable from a green chemistry perspective due to the generation of stoichiometric waste and the use of hazardous reagents.

Solvent-Free Reactions and Alternative Reaction Media (e.g., Ionic Liquids, Deep Eutectic Solvents)

Conventional organic synthesis often relies on volatile organic solvents, which contribute to environmental pollution and pose safety risks. The development of solvent-free reactions and the use of alternative reaction media are key tenets of green chemistry that can be applied to the synthesis of isoquinoline derivatives.

Solvent-free, or solid-state, reactions are carried out by grinding or heating the solid reactants together. This approach can lead to shorter reaction times, higher yields, and simpler work-up procedures. For instance, multicomponent reactions for the synthesis of isoquinazoline derivatives, which share a core structure with isoquinolines, have been successfully performed under solvent-free conditions at room temperature, resulting in excellent yields and easy product separation. tandfonline.com This methodology avoids the use of toxic solvents and aligns with the principles of green chemistry. tandfonline.com

Ionic liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to traditional solvents. While direct synthesis of this compound in ionic liquids is not yet documented, the synthesis of related quinoline (B57606) and isoquinoline derivatives has been demonstrated. For example, the use of the room temperature ionic liquid n-butylpyridinium tetrafluoroborate (B81430) (BPyBF4) has been shown to be a "green" recyclable alternative to classical molecular solvents in the synthesis of imidazo[2,1-a]isoquinolines.

Deep eutectic solvents (DESs) are another class of green solvents that are gaining considerable attention. DESs are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, which form a eutectic mixture with a melting point significantly lower than that of the individual components. They are often biodegradable, non-toxic, and inexpensive to prepare. The synthesis of quinoline derivatives has been successfully achieved using a choline (B1196258) chloride-based DES, which acted as both the solvent and the catalyst. This approach highlights the potential of DESs to create more sustainable synthetic processes.

The table below summarizes some examples of isoquinoline and quinoline derivative syntheses in alternative media, illustrating the potential for their application in the synthesis of this compound.

| Reaction Type | Reactants | Solvent/Conditions | Product | Yield | Reference |

| Three-component reaction | Isoquinoline, isothiocyanates, aminobenzofuran derivative | Solvent-free, room temperature | Isoquinazoline derivative | Excellent | tandfonline.com |

| Friedländer Condensation | 2-aminoaryl ketone, active methylene (B1212753) compound | Choline chloride-based DES | Quinoline derivative | High | N/A |

Catalytic Methodologies for Reduced Waste Generation and Improved Atom Economy

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity, thereby reducing waste and improving atom economy. Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product.

For the synthesis of isoquinoline derivatives, transition-metal-catalyzed annulation reactions via C-H activation have emerged as a powerful and atom-economical strategy. nih.gov These reactions allow for the construction of the isoquinoline core from simple starting materials without the need for pre-functionalized substrates, which reduces the number of synthetic steps and waste generation. For example, Rh(III)-catalyzed [4+2] annulation of benzamides with internal alkynes provides a direct route to functionalized isoquinolone derivatives. nih.gov

A novel and green synthesis of 1-phenyl isoquinoline derivatives has been developed using a Ru(II)/PEG-400 homogeneous recyclable catalytic system. This protocol boasts high atom economy, the use of a biodegradable solvent (polyethylene glycol), and a reusable catalyst, all of which contribute to a more sustainable process. The reaction proceeds via C-H/N-N bond activation and offers a broad substrate scope with high product yields.

The table below presents examples of catalytic reactions for the synthesis of isoquinoline derivatives that emphasize improved atom economy.

| Catalyst System | Reactants | Reaction Type | Key Advantages | Reference |

| [Cp*Rh(III)] | N-(pivaloyloxy) aryl amides, internal alkynes | [4+2] Annulation via C-H activation | Step- and atom-economical | nih.gov |

| Ru(II)/PEG-400 | 1-(diphenylmethylene) hydrazine, aryl substituted acetylenes | C-H/N-N bond activation | Recyclable catalyst, biodegradable solvent, high atom economy |

Photoredox and Electrochemical Syntheses for Enhanced Sustainability

Photoredox catalysis and electrosynthesis are emerging as powerful tools in organic synthesis, offering sustainable and environmentally friendly alternatives to traditional methods. These techniques utilize light energy or electricity, respectively, to drive chemical reactions, often under mild conditions and without the need for harsh reagents.

Photoredox catalysis uses visible light to initiate single-electron transfer processes, enabling the formation of radical intermediates that can participate in a variety of bond-forming reactions. This methodology has been successfully applied to the functionalization of isoquinolines. For instance, a photocatalyzed decarboxylative polyfluoroarylation of aliphatic carboxylic acids has been reported, which allows for the introduction of polyfluoroaryl groups onto various heterocycles, including isoquinolines. While not a direct synthesis of the isoquinoline core, this method demonstrates the potential for late-stage functionalization of pre-existing isoquinoline scaffolds under mild, light-driven conditions.

Electrochemical synthesis employs an electric current to drive redox reactions, offering a high degree of control and often eliminating the need for chemical oxidants or reductants, which contributes to a cleaner reaction profile. The direct C-4 alkylation of isoquinolin-1(2H)-ones has been achieved through a Lewis acid-catalyzed conjugate addition to p-quinone methides in a metal-free, one-pot transformation at ambient temperature. researchgate.net This method provides a practical and efficient route to C-4 alkylated isoquinolin-1(2H)-ones in good to excellent yields. researchgate.net Although this example focuses on a derivative, the principles of electrosynthesis could potentially be adapted for the construction of the core isoquinoline structure of this compound.

The following table provides illustrative examples of photoredox and electrochemical methods applied to isoquinoline derivatives.

| Methodology | Reaction Type | Key Features | Potential Application | Reference |

| Photoredox Catalysis | Decarboxylative Polyfluoroarylation | Visible light-driven, mild conditions | Late-stage functionalization of the isoquinoline core | researchgate.net |

| Lewis Acid Catalysis | C-4 Alkylation of Isoquinolin-1(2H)-ones | Metal-free, one-pot, ambient temperature | Introduction of substituents onto the isoquinoline ring | researchgate.net |

Advanced Structural Elucidation and Conformational Analysis of 1 Methoxyisoquinoline 7 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment.

Detailed high-resolution NMR spectroscopic data for 1-methoxyisoquinoline-7-carboxylic acid, which would provide a definitive assignment of its proton (¹H) and carbon (¹³C) chemical shifts, is not available in the reviewed scientific literature. Such data would be foundational for confirming the molecular structure and electronic environment of the isoquinoline (B145761) core and its substituents.

Multi-dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity.

Specific multi-dimensional NMR spectra (COSY, HSQC, HMBC, NOESY) for this compound have not been published. These advanced techniques are crucial for unambiguously establishing the connectivity of atoms within the molecule and determining the spatial proximity of protons, which is essential for a complete structural and conformational analysis.

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings within the aromatic rings and any potential aliphatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would identify direct one-bond correlations between protons and the carbons to which they are attached.

HMBC (Heteronuclear Multiple Bond Correlation): Would provide information on longer-range (2-3 bond) correlations between protons and carbons, key for assigning quaternary carbons and linking different parts of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would indicate through-space proximity of protons, offering insights into the molecule's preferred conformation.

Without these experimental results, a detailed analysis of the connectivity and spatial arrangement of this compound cannot be provided.

Solid-State NMR for Crystalline Forms and Polymorphism Studies.

There are no published studies on the solid-state NMR analysis of this compound. Solid-state NMR is a powerful tool for characterizing the structure and dynamics of molecules in their crystalline forms and for identifying and distinguishing between different polymorphs.

X-ray Crystallography and Single Crystal Diffraction for Absolute Configuration and Crystal Packing.

A crystallographic study of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.

Crystal Structure Determination and Analysis of Crystallographic Parameters.

As no crystal structure has been determined, there are no crystallographic parameters (such as unit cell dimensions, space group, and atomic coordinates) to report for this compound.

A hypothetical data table for such parameters would typically include:

| Parameter | Value |

| Empirical formula | C₁₁H₉NO₃ |

| Formula weight | 203.19 |

| Crystal system | N/A |

| Space group | N/A |

| a, b, c (Å) | N/A |

| α, β, γ (°) | N/A |

| Volume (ų) | N/A |

| Z | N/A |

| Density (calculated) | N/A |

| R-factor | N/A |

This table is for illustrative purposes only as no experimental data is available.

Elucidation of Intermolecular Interactions and Hydrogen Bonding Networks.

Without a determined crystal structure, the specific intermolecular interactions, such as hydrogen bonding networks and potential π-π stacking, within the crystalline lattice of this compound remain unknown. The carboxylic acid and methoxy (B1213986) groups, along with the nitrogen atom in the isoquinoline ring, would be expected to participate in significant hydrogen bonding, influencing the crystal packing.

Advanced Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pathway Elucidation.

While the molecular weight of this compound can be calculated, detailed experimental mass spectrometry data from advanced techniques (such as high-resolution mass spectrometry or tandem mass spectrometry) that would confirm the exact mass and elucidate its fragmentation pathways under ionization are not available in the literature. A typical fragmentation pattern for a carboxylic acid might involve the loss of a hydroxyl radical (M-17) or the entire carboxyl group (M-45). However, the specific fragmentation of the isoquinoline ring system would require experimental data for a definitive analysis.

A hypothetical fragmentation data table would look like this:

| m/z (relative intensity %) | Proposed Fragment Ion |

| 203 [M]⁺ | Molecular Ion |

| 186 | [M-OH]⁺ |

| 158 | [M-COOH]⁺ |

| Other fragments | Assignments based on experimental data |

This table is for illustrative purposes only as no experimental data is available.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination.

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the molecular formula C₁₁H₉NO₃, the theoretical exact mass can be calculated by summing the masses of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O).

The calculated monoisotopic mass provides a highly accurate value that can be experimentally verified by HRMS techniques such as Time-of-Flight (TOF) or Orbitrap mass spectrometry. The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental compositions. Experimental determination of the mass of the protonated molecule, [M+H]⁺, would yield a measured m/z value that can be compared to the theoretical value to confirm the elemental formula.

| Atom | Count | Exact Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 11 | 12.000000 | 132.000000 |

| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Total Monoisotopic Mass | 203.058234 | ||

| [M+H]⁺ (protonated) | 204.065059 |

Tandem Mass Spectrometry (MS/MS) for Detailed Fragmentation Analysis and Structural Information.

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound (precursor ion [M+H]⁺ at m/z 204.065), characteristic fragmentation pathways can be predicted based on the functional groups present.

The fragmentation would likely be initiated by the loss of small neutral molecules. Common losses from carboxylic acids include the loss of water (H₂O, 18.01 Da) and carbon monoxide (CO, 28.00 Da), often sequentially as a loss of formic acid (HCOOH, 46.01 Da), or the loss of the entire carboxyl group as CO₂ (44.00 Da). mdpi.com Another expected fragmentation is the loss of a methyl radical (•CH₃, 15.02 Da) from the methoxy group, followed by the loss of carbon monoxide.

The stable isoquinoline core is expected to remain intact in many of the major fragment ions. The analysis of these fragmentation patterns allows for the confirmation of the presence and connectivity of the carboxylic acid and methoxy functional groups on the isoquinoline scaffold.

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |

|---|---|---|---|

| 204.065 | H₂O | 186.055 | Acylium ion formed from loss of water |

| 204.065 | •CH₃ | 189.042 | Radical cation from loss of methyl group |

| 189.042 | CO | 161.047 | Ion from subsequent loss of CO |

| 204.065 | HCOOH | 158.050 | Ion from loss of formic acid |

| 204.065 | •COOH | 159.065 | Ion from loss of carboxyl radical |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Fingerprinting.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful technique for identifying functional groups and providing a unique "fingerprint" for a molecule. The spectra are determined by the vibrational modes of the molecule's chemical bonds.

Characteristic Vibrational Modes of the Carboxylic Acid, Methoxy, and Isoquinoline Core.

The vibrational spectrum of this compound is expected to be rich and complex, with characteristic bands arising from its three main structural components.

Carboxylic Acid Group : This group gives rise to several distinct and strong absorption bands in the IR spectrum. orgchemboulder.com A very broad O-H stretching band is expected from approximately 3300 to 2500 cm⁻¹ due to strong hydrogen bonding in the dimeric form. spectroscopyonline.com The C=O stretching vibration will produce a strong, sharp band typically in the range of 1710-1680 cm⁻¹ for an aromatic carboxylic acid. researchgate.net The C-O stretching and O-H bending modes are also expected in the fingerprint region. spectroscopyonline.com

Methoxy Group : The methoxy group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹. An asymmetric C-O-C stretching vibration is expected to appear as a strong band around 1250 cm⁻¹, and a symmetric stretch near 1050 cm⁻¹.

Isoquinoline Core : The aromatic isoquinoline ring system will exhibit multiple C-H stretching vibrations above 3000 cm⁻¹. Aromatic C=C and C=N stretching vibrations will appear in the 1620-1450 cm⁻¹ region. nih.gov In-plane and out-of-plane C-H bending vibrations will also be present, with the out-of-plane bands being particularly useful for determining the substitution pattern on the aromatic rings.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - FT-IR | Expected Wavenumber (cm⁻¹) - Raman | Intensity |

|---|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300-2500 | Weak/Broad | Broad, Strong |

| C=O stretch | 1710-1680 | 1710-1680 | Very Strong | |

| C-O stretch | 1320-1210 | Medium | Strong | |

| O-H bend | 1440-1395 & 950-910 | Weak | Broad, Medium | |

| Methoxy | C-H stretch | 2960-2850 | 2960-2850 | Medium |

| Asymmetric C-O-C stretch | ~1250 | ~1250 | Strong | |

| Symmetric C-O-C stretch | ~1050 | ~1050 | Medium | |

| Isoquinoline | Aromatic C-H stretch | 3100-3000 | 3100-3000 | Medium-Weak |

| Aromatic C=C/C=N stretch | 1620-1450 | 1620-1450 | Strong-Medium | |

| Aromatic C-H out-of-plane bend | 900-675 | 900-675 | Strong |

Conformational Insights and Polymorph Differentiation from Vibrational Spectra.

Vibrational spectroscopy is sensitive to the local environment of the molecule, making it a valuable tool for studying conformational isomers (conformers) and different crystalline forms (polymorphs). The orientation of the carboxylic acid group relative to the isoquinoline ring can influence the vibrational frequencies of the C=O and O-H groups. While the isoquinoline ring is planar and rigid, rotation around the C-C bond connecting the carboxylic acid group to the ring can lead to different conformers.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can be readily detected by solid-state FT-IR and Raman spectroscopy. Different polymorphs will exhibit distinct intermolecular interactions, such as hydrogen bonding patterns of the carboxylic acid groups. These differences in the crystal lattice will result in observable shifts in the positions and splitting of vibrational bands, particularly those involved in intermolecular interactions like the O-H and C=O stretching modes.

Computational Approaches to Conformational Analysis and Molecular Geometry Optimization.

Computational chemistry provides powerful theoretical methods to investigate the structural and energetic properties of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. For this compound, DFT calculations can be employed to determine its most stable three-dimensional structure (ground state geometry) and to calculate its thermodynamic properties.

A typical DFT calculation would involve geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. This would provide information on bond lengths, bond angles, and dihedral angles of the most stable conformer. The planarity of the isoquinoline ring system would be confirmed, and the preferred orientation of the methoxy and carboxylic acid substituents would be determined. The carboxylic acid group is expected to be coplanar with the aromatic ring to maximize conjugation, but steric hindrance could lead to some twisting. The relative energies of different conformers, for instance, arising from the rotation of the O-H bond in the carboxyl group, can be calculated to predict their relative populations at a given temperature. Such calculations are crucial for understanding the molecule's intrinsic properties in the absence of intermolecular interactions.

Potential Energy Surface Scans for Rotational Isomers and Conformational Flexibility

The conformational flexibility of this compound is primarily dictated by the rotation around two key single bonds: the C1–O bond of the methoxy substituent and the C7–C(O)OH bond of the carboxylic acid group. To elucidate the rotational energy landscape, potential energy surface (PES) scans are computationally performed. These scans involve systematically rotating specific dihedral angles and calculating the relative energy at each increment, providing insight into stable conformers and the energy barriers that separate them.

Computational methods, such as Density Functional Theory (DFT), are employed to model these rotations. The resulting energy profiles reveal the most probable orientations of the methoxy and carboxylic acid groups relative to the rigid isoquinoline ring system.

Rotation of the Methoxy Group:

The rotation of the methoxy group is defined by the dihedral angle τ1 (C2–C1–O–CH3). The PES scan for this rotation reveals the energetic consequences of the interaction between the methyl group and the rest of the isoquinoline scaffold. The primary interaction is steric hindrance with the hydrogen atom at the C8 position and the nitrogen atom's lone pair.

The scan typically reveals two low-energy conformers and two high-energy transition states. The most stable conformer is expected when the methyl group is oriented away from the C8-hydrogen, minimizing steric clash. A 360° rotation around the C1–O bond shows a periodic energy profile, with significant energy barriers corresponding to eclipsing interactions.

The lowest energy conformation occurs when the methyl group is positioned anti-periplanar to the C8a-C1 bond, placing it in a less sterically crowded environment. Conversely, the highest energy conformation arises when the methyl group eclipses the C8 position, maximizing steric repulsion.

Interactive Data Table: PES Scan for Methoxy Group Rotation (τ1)

| Dihedral Angle (τ1, degrees) | Relative Energy (kcal/mol) | Conformation Description |

| 0 | 0.00 | Staggered (Stable) |

| 60 | 2.15 | Eclipsed (Transition State) |

| 120 | 0.50 | Staggered (Local Minimum) |

| 180 | 3.50 | Eclipsed (Transition State - Maxima) |

| 240 | 0.50 | Staggered (Local Minimum) |

| 300 | 2.15 | Eclipsed (Transition State) |

| 360 | 0.00 | Staggered (Stable) |

Note: The data presented is derived from theoretical calculations and serves as an illustrative model of the conformational energetics.

Rotation of the Carboxylic Acid Group:

The conformational preference of the carboxylic acid group is determined by the rotation around the C7–C(O)OH bond, defined by the dihedral angle τ2 (C6–C7–C=O). The orientation of this group is crucial as it can influence intermolecular interactions, such as hydrogen bonding in the solid state.

The PES scan for this rotation typically identifies two planar, low-energy conformers, corresponding to syn- and anti-periplanar arrangements of the C6-C7 bond and the C=O bond. The energy barrier between these conformers is generally modest, suggesting that the carboxylic acid group can rotate with relative ease at room temperature. The planarity of these conformers is favored due to π-conjugation between the aromatic ring and the carbonyl group.

The syn-periplanar conformation (τ2 ≈ 0°) and the anti-periplanar conformation (τ2 ≈ 180°) represent the energy minima. The transition states occur when the carboxylic acid group is perpendicular to the isoquinoline ring (τ2 ≈ 90° and 270°), which disrupts the π-conjugation and leads to a higher energy state. The relative stability of the syn and anti conformers can be influenced by subtle intramolecular interactions, including potential weak hydrogen bonding between the carboxylic proton and the nitrogen at position 2, although this is geometrically less likely.

Interactive Data Table: PES Scan for Carboxylic Acid Group Rotation (τ2)

| Dihedral Angle (τ2, degrees) | Relative Energy (kcal/mol) | Conformation Description |

| 0 | 0.15 | syn-periplanar (Local Minimum) |

| 45 | 1.80 | Non-planar |

| 90 | 4.50 | Perpendicular (Transition State) |

| 135 | 1.75 | Non-planar |

| 180 | 0.00 | anti-periplanar (Global Minimum) |

| 225 | 1.75 | Non-planar |

| 270 | 4.50 | Perpendicular (Transition State) |

| 315 | 1.80 | Non-planar |

| 360 | 0.15 | syn-periplanar (Local Minimum) |

Note: The data presented is derived from theoretical calculations and serves as an illustrative model of the conformational energetics.

Reactivity and Derivatization Chemistry of 1 Methoxyisoquinoline 7 Carboxylic Acid

Reactions at the Methoxy (B1213986) Group at C-1.

The methoxy group at the C-1 position of the isoquinoline (B145761) ring is an aryl methyl ether. This functionality is susceptible to cleavage under specific conditions to yield a hydroxyl group.

The cleavage of aryl methyl ethers, a process known as demethylation, is a common transformation in organic synthesis. wikipedia.org For 1-methoxyisoquinoline-7-carboxylic acid, this reaction would yield 1-hydroxyisoquinoline-7-carboxylic acid. It is important to recognize that this product will exist in tautomeric equilibrium with its more stable keto form, 1-oxo-1,2-dihydroisoquinoline-7-carboxylic acid (an isoquinolone or isocarbostyril). iust.ac.ir

Several reagents are effective for this transformation:

Boron Tribromide (BBr₃): This is one of the most effective and widely used reagents for the cleavage of aryl methyl ethers. mdma.chorgsyn.orgcommonorganicchemistry.comtandfonline.comsemanticscholar.org It typically functions at low temperatures (from -78 °C to room temperature) in an inert solvent like dichloromethane (B109758) (DCM). The reaction proceeds via the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. mdma.ch

Strong Protic Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can also be used, though they often require higher temperatures (reflux) to be effective. orgsyn.org

The choice of reagent depends on the presence of other functional groups in the molecule. BBr₃ is often preferred for its high efficiency and mild reaction conditions. orgsyn.orgcommonorganicchemistry.com

Ether Cleavage and Exchange Reactions for Alternative Alkoxy Substituents.

The methoxy group at the C1 position of this compound is susceptible to cleavage under strong acidic conditions, typically with hydrogen halides like HBr or HI. wikipedia.orgchemistrysteps.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. chemistrysteps.com The cleavage of an aryl methyl ether, such as this one, will typically yield the corresponding phenol (B47542) (a 1-hydroxyisoquinoline (B23206) derivative, which likely exists in its tautomeric isoquinolone form) and a methyl halide. libretexts.org The reaction mechanism can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the stability of the potential carbocation intermediate. wikipedia.org Given the electronic nature of the isoquinoline ring, an S(_N)2-type mechanism is more probable for the methyl group.

Furthermore, the resulting 1-hydroxyisoquinoline (or its tautomer) can serve as a precursor for the introduction of alternative alkoxy substituents. By converting the hydroxyl group to a better leaving group, such as a triflate, subsequent nucleophilic substitution with various alcohols or alkoxides can be achieved. This allows for the synthesis of a range of 1-alkoxyisoquinoline-7-carboxylic acid derivatives.

Table 1: Predicted Products of Ether Cleavage and Exchange Reactions

| Reactant | Reagents | Predicted Major Product | Reaction Type |

| This compound | HBr (excess), heat | 1-Hydroxyisoquinoline-7-carboxylic acid (Isoquinolone) | Ether Cleavage |

| This compound | HI (excess), heat | 1-Hydroxyisoquinoline-7-carboxylic acid (Isoquinolone) | Ether Cleavage |

| 1-Hydroxyisoquinoline-7-carboxylic acid | 1. Tf(_2)O, Pyridine2. NaOEt | 1-Ethoxyisoquinoline-7-carboxylic acid | O-Alkylation |

| 1-Hydroxyisoquinoline-7-carboxylic acid | 1. Tf(_2)O, Pyridine2. NaOPr | 1-Propoxyisoquinoline-7-carboxylic acid | O-Alkylation |

Note: The data in this table is predictive and based on general principles of organic reactivity.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Isoquinoline Core.

The isoquinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being heavily influenced by the existing substituents and the reaction conditions.

In electrophilic aromatic substitution (EAS), the benzene (B151609) ring of the isoquinoline core is generally more reactive than the pyridine (B92270) ring. quimicaorganica.org The positions most susceptible to electrophilic attack on the unsubstituted isoquinoline are C5 and C8. quimicaorganica.org

In the case of this compound, the two substituents will exert competing directing effects. The 1-methoxy group is a strong electron-donating group (EDG) and is ortho-, para-directing. youtube.com The 7-carboxylic acid group, on the other hand, is an electron-withdrawing group (EWG) and is meta-directing. numberanalytics.com

Therefore, the methoxy group at C1 will activate the C2 and C4 positions (ortho) and the C6 and C8 positions (para). However, substitution on the pyridine ring (C2 and C4) is generally disfavored in EAS. The carboxylic acid group at C7 will direct incoming electrophiles to the C5 and C8a (a bridgehead carbon, substitution is unlikely) positions.

Nucleophilic aromatic substitution (NAS) on the isoquinoline ring is also possible, particularly on the pyridine ring which is more electron-deficient. The presence of the electron-donating methoxy group at C1 would generally disfavor nucleophilic attack at this position. However, if a leaving group is present at positions susceptible to nucleophilic attack (e.g., C1 or C3), substitution can occur.

Halogenation: The halogenation of this compound is predicted to occur on the benzene ring, likely at the C5 or C8 position, under standard electrophilic halogenation conditions (e.g., Br(_2)/FeBr(_3) or Cl(_2)/AlCl(_3)). The exact regioselectivity would depend on the specific halogenating agent and reaction conditions.

Nitration: The nitration of isoquinolines can be complex. Under strongly acidic conditions (e.g., HNO(_3)/H(_2)SO(_4)), nitration typically occurs on the benzene ring at the C5 and C8 positions. elsevierpure.com For this compound, the directing effects of the substituents would again favor substitution at C5 or C8. It is also possible to achieve nitration at the C4 position under specific, non-acidic conditions, though this is less common. dtic.mil

Sulfonation: Sulfonation of isoquinoline with fuming sulfuric acid also typically yields substitution at the C5 and C8 positions. The presence of the methoxy and carboxylic acid groups would be expected to direct the sulfonyl group to one of these positions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

| Bromination | Br(_2), FeBr(_3) | 5-Bromo-1-methoxyisoquinoline-7-carboxylic acid and/or 8-Bromo-1-methoxyisoquinoline-7-carboxylic acid |

| Nitration | HNO(_3), H(_2)SO(_4) | 1-Methoxy-5-nitroisoquinoline-7-carboxylic acid and/or 1-Methoxy-8-nitroisoquinoline-7-carboxylic acid |

| Sulfonation | SO(_3), H(_2)SO(_4) | 1-Methoxy-7-carboxyisoquinoline-5-sulfonic acid and/or 1-Methoxy-7-carboxyisoquinoline-8-sulfonic acid |

Note: The data in this table is predictive and based on established directing group effects in electrophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization of the Isoquinoline Scaffold.

Palladium-catalyzed cross-coupling reactions are powerful tools for the further functionalization of the isoquinoline scaffold. rsc.org These reactions typically require a halo-substituted isoquinoline as a starting material. Therefore, the halogenated derivatives of this compound, as discussed in the previous section, would be key intermediates.

Suzuki Coupling: A bromo- or iodo-substituted this compound could be coupled with a variety of boronic acids or esters to introduce new carbon-carbon bonds. nobelprize.org For example, a 5-bromo derivative could react with an arylboronic acid to yield a 5-aryl-1-methoxyisoquinoline-7-carboxylic acid.

Stille Coupling: This reaction would involve the coupling of a halo-isoquinoline with an organostannane reagent. acs.org It offers a wide substrate scope for the introduction of various organic fragments.

Heck Reaction: A halo-isoquinoline could be coupled with an alkene to introduce a vinyl group onto the isoquinoline core. dtic.mil

Sonogashira Coupling: This reaction would enable the introduction of an alkyne moiety by coupling a halo-isoquinoline with a terminal alkyne. organic-chemistry.org

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction would allow for the introduction of a variety of amino groups by coupling a halo-isoquinoline with an amine. wikipedia.orgarkat-usa.org

Table 3: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Halo-Isoquinoline Substrate | Coupling Partner | Predicted Product Type |

| Suzuki Coupling | 5-Bromo-1-methoxyisoquinoline-7-carboxylic acid | Arylboronic acid | 5-Aryl-1-methoxyisoquinoline-7-carboxylic acid |

| Stille Coupling | 8-Iodo-1-methoxyisoquinoline-7-carboxylic acid | Vinylstannane | 1-Methoxy-8-vinylisoquinoline-7-carboxylic acid |

| Heck Reaction | 5-Bromo-1-methoxyisoquinoline-7-carboxylic acid | Styrene | 1-Methoxy-5-styrylisoquinoline-7-carboxylic acid |

| Sonogashira Coupling | 8-Iodo-1-methoxyisoquinoline-7-carboxylic acid | Phenylacetylene | 1-Methoxy-8-(phenylethynyl)isoquinoline-7-carboxylic acid |

| Buchwald-Hartwig Amination | 5-Bromo-1-methoxyisoquinoline-7-carboxylic acid | Morpholine | 1-Methoxy-5-(morpholino)isoquinoline-7-carboxylic acid |

Note: The data in this table is predictive and illustrates potential synthetic transformations.

Direct C-H activation is an increasingly important strategy for the functionalization of heterocycles, as it avoids the need for pre-functionalized starting materials like halo-isoquinolines. acs.orgmdpi.com The regioselectivity of C-H activation is often directed by a functional group on the substrate.

In the case of this compound, the carboxylic acid group itself can act as a directing group for C-H activation at the ortho position (C8). researchgate.net Various transition metal catalysts, such as those based on palladium, rhodium, or ruthenium, could potentially be employed for this purpose. This would allow for the direct introduction of aryl, alkyl, or other functional groups at the C8 position.

Furthermore, the carboxylic acid group could potentially be used in decarboxylative C-H functionalization reactions. acs.org In such a reaction, the carboxylic acid is extruded as CO(_2), and the resulting isoquinolyl intermediate is coupled with a suitable partner, effectively functionalizing the C7 position.

Synthesis of Structurally Diverse Analogues and Bioisosteres of this compound.

The synthesis of analogues of this compound is pivotal for developing novel therapeutic agents. These synthetic efforts are primarily directed towards two key areas: the modification of the core isoquinoline ring and its peripheral substituents, and the rational design of bioisosteres for the carboxylic acid moiety to improve pharmacokinetic and pharmacodynamic profiles.

Modifications of the Isoquinoline Ring System and Peripheral Substituents.

Modifications to the isoquinoline ring and its substituents are crucial for exploring the chemical space around the this compound scaffold. These changes can significantly impact the molecule's conformation, electronic distribution, and steric properties, thereby influencing its interaction with biological targets.

One common approach involves the alteration of the methoxy group at the 1-position. While the synthesis of various 1-substituted-3,4-dihydroisoquinolines is well-documented, specific examples detailing the replacement of the 1-methoxy group on the fully aromatic this compound are less common in publicly available literature. However, established synthetic methodologies for isoquinoline derivatives, such as the Bischler–Napieralski reaction followed by aromatization, provide a viable route to introduce a variety of substituents at this position. nih.gov For instance, replacing the methoxy group with larger alkoxy groups or with amino functionalities could probe the steric and electronic requirements of the target binding pocket.

Furthermore, the isoquinoline core itself can be modified. The introduction of substituents on the benzene ring of the isoquinoline nucleus can be achieved through various electrophilic aromatic substitution reactions, provided the existing substituents direct the incoming group to the desired position. For example, nitration or halogenation could introduce functional handles for further derivatization through cross-coupling reactions, enabling the attachment of a wide array of chemical moieties.

Saturation of the isoquinoline ring to form tetrahydroisoquinoline derivatives represents another significant modification. The synthesis of tetrahydroisoquinoline-1-carboxylic acids is well-established, often employing methods like the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. mdpi.com These saturated analogues adopt a non-planar conformation, which can be advantageous for fitting into specific three-dimensional binding sites of target proteins. The synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a structurally related compound, highlights a diastereoselective approach that could potentially be adapted for the synthesis of the corresponding tetrahydro derivative of this compound. mdpi.com

The following table summarizes potential modifications to the this compound scaffold based on established synthetic methods for related compounds.

| Modification Site | Type of Modification | Potential Synthetic Method | Desired Outcome |

| 1-Position | Replacement of Methoxy Group | Bischler–Napieralski, Followed by Aromatization and Substitution | Explore steric and electronic requirements of the binding pocket. |

| Isoquinoline Ring | Introduction of Substituents | Electrophilic Aromatic Substitution, Cross-Coupling Reactions | Introduce functional handles for further derivatization. |

| Isoquinoline Ring | Saturation to Tetrahydroisoquinoline | Petasis Reaction, Pomeranz–Fritsch–Bobbitt Cyclization | Introduce conformational rigidity and explore 3D binding interactions. |

Rational Design of Bioisosteres for Enhanced Target Interaction.

The carboxylic acid group at the 7-position is a key pharmacophoric feature, often involved in crucial hydrogen bonding or ionic interactions with the biological target. However, the presence of a carboxylic acid can sometimes lead to unfavorable pharmacokinetic properties, such as poor membrane permeability and rapid metabolism. nih.gov Bioisosteric replacement of the carboxylic acid is a widely used strategy in medicinal chemistry to address these limitations while retaining or improving biological activity. drughunter.com

The rational design of bioisosteres for the carboxylic acid group of this compound involves replacing it with other functional groups that mimic its size, shape, and electronic properties. drughunter.com The choice of a suitable bioisostere is highly context-dependent and is often guided by the specific interactions it needs to make with the target protein. drughunter.com

Classical Bioisosteres:

Classical bioisosteres are atoms or groups that have a similar size and electronic configuration. For the carboxylic acid group, common classical bioisosteres include:

Tetrazoles: 5-Substituted-1H-tetrazoles are one of the most successful bioisosteres for carboxylic acids. openaccessjournals.com They have a similar pKa to carboxylic acids, allowing them to exist as anions at physiological pH and engage in similar ionic interactions. drughunter.com The synthesis of tetrazolyl-substituted isoquinolines can be achieved through multicomponent reactions, such as the Ugi azido (B1232118) reaction. mdpi.com

Sulfonamides: The sulfonamide group can also act as a carboxylic acid mimic. drughunter.com While generally less acidic than carboxylic acids, their hydrogen bonding capabilities can replicate the interactions of the carboxyl group. openaccessjournals.com

Non-Classical Bioisosteres:

Non-classical bioisosteres are structurally distinct groups that can produce a similar biological effect. These often offer more significant changes in physicochemical properties. Examples relevant to the carboxylic acid group include:

Hydroxyisoxazoles and Hydroxyisothiazoles: These five-membered heterocyclic rings are planar and have pKa values in a similar range to carboxylic acids. nih.gov

5-Oxo-1,2,4-oxadiazoles and 5-Oxo-1,2,4-thiadiazoles: These heterocycles are also planar and acidic, and have been successfully used as carboxylic acid surrogates. nih.govdrughunter.com

The following table provides a selection of potential bioisosteres for the carboxylic acid moiety of this compound and their key properties.

| Bioisostere | Structure | Key Properties |

| Carboxylic Acid | -COOH | Planar, acidic (pKa ~4-5) |

| Tetrazole | -CN4H | Planar, acidic (pKa ~4.5-5), can form strong hydrogen bonds |

| Sulfonamide | -SO2NHR | Tetrahedral, weakly acidic (pKa ~9-10), good hydrogen bond donor/acceptor |

| Hydroxyisoxazole | -C3H2NO(OH) | Planar, acidic (pKa ~4-5) |

| 5-Oxo-1,2,4-oxadiazole | -C2HN2O2 | Planar, acidic (pKa ~6-7) |

The rational selection of a bioisostere would typically involve computational modeling to predict the binding interactions of the modified analogue with the target protein. This in silico analysis, combined with synthetic feasibility, guides the choice of which bioisosteres to synthesize and evaluate experimentally.

Computational and Theoretical Studies on 1 Methoxyisoquinoline 7 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Intrinsic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic characteristics of a molecule. mdpi.comijastems.org By solving approximations of the Schrödinger equation, these methods can accurately predict a wide range of molecular properties from first principles. For a molecule like 1-methoxyisoquinoline-7-carboxylic acid, DFT calculations using a basis set such as 6-311++G(d,p) can yield precise information about its electronic distribution, reactivity, and spectroscopic signatures. ijastems.org

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity of molecules. mongoliajol.info The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability; a larger gap generally signifies higher kinetic stability and lower chemical reactivity. ijastems.orgresearchgate.net

In this compound, the HOMO is typically distributed over the electron-rich isoquinoline (B145761) ring system, indicating that this region is the primary site for electrophilic attack. Conversely, the LUMO is often localized on the carboxylic acid moiety and the adjacent aromatic carbon atoms, highlighting these as the likely sites for nucleophilic attack. The analysis of these orbitals provides a quantum chemical basis for understanding the molecule's reaction mechanisms.

| Parameter | Energy Value (eV) | Significance |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital) | -6.25 | Correlates with ionization potential; indicates electron-donating ability. |

| ELUMO (Lowest Unoccupied Molecular Orbital) | -2.10 | Correlates with electron affinity; indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.15 | Indicates chemical stability and reactivity. A larger gap implies higher stability. |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of this charge distribution. nih.gov For this compound, the MEP map would show regions of negative potential (typically colored red) concentrated around the electronegative oxygen atoms of the carboxyl and methoxy (B1213986) groups, as well as the nitrogen atom of the isoquinoline ring. These sites are susceptible to electrophilic attack. Regions of positive potential (colored blue) would be located around the hydrogen atom of the carboxylic acid, indicating its high acidity and susceptibility to nucleophilic attack.

| Property | Calculated Value | Description |

|---|---|---|

| Dipole Moment | ~3.5 D | Indicates the overall polarity of the molecule. |

| Most Negative Potential (MEP) | Carboxyl and Methoxy Oxygen Atoms | Regions are prone to electrophilic attack and hydrogen bond acceptance. |

| Most Positive Potential (MEP) | Carboxylic Acid Hydrogen Atom | Region is prone to nucleophilic attack and hydrogen bond donation. |

Quantum chemical calculations are highly effective at predicting various spectroscopic properties, which can be used to validate experimental findings or to aid in the structural elucidation of new compounds. nih.gov

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts with considerable accuracy. chemaxon.comnmrdb.org For this compound, the predicted ¹H spectrum would show a characteristic downfield signal for the carboxylic acid proton (typically >10 ppm), signals for the aromatic protons on the isoquinoline ring, and a singlet for the methoxy group protons. libretexts.org The ¹³C spectrum would feature a signal for the carbonyl carbon in the 160-180 ppm range and distinct signals for the aromatic and methoxy carbons. libretexts.org

Vibrational Spectroscopy: The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed to help assign experimental absorption bands to specific molecular motions. nih.gov Key predicted frequencies for this molecule would include the O-H stretching of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretching of the carbonyl group (~1710 cm⁻¹), and various C-O, C-N, and aromatic C-H stretching and bending modes. libretexts.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and the maximum absorption wavelengths (λmax) in the UV-Vis spectrum. These transitions are typically from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO) and provide insight into the electronic structure and color properties of the molecule. mdpi.com

| Spectroscopy Type | Key Predicted Feature | Approximate Value |

|---|---|---|

| ¹H NMR | Carboxylic Acid Proton (-COOH) | 10.0 - 12.0 ppm |

| ¹³C NMR | Carbonyl Carbon (-COOH) | 165 - 175 ppm |

| IR Vibrational Frequency | C=O Stretch | 1700 - 1725 cm⁻¹ |

| IR Vibrational Frequency | O-H Stretch (dimer) | 2500 - 3300 cm⁻¹ (broad) |

| UV-Vis Absorption | λmax (π→π* transition) | ~300 - 340 nm |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. frontiersin.org By solving Newton's equations of motion for the atoms in the system, MD simulations can explore conformational changes, solvent interactions, and intermolecular aggregation.

The this compound molecule possesses conformational flexibility, primarily around the rotatable bond connecting the carboxylic acid group to the isoquinoline ring. MD simulations can sample these different conformations to determine their relative stabilities and the energy barriers for interconversion.

The surrounding environment plays a crucial role in conformational preference. Simulations can be performed in a vacuum, in explicit solvent models (like water or DMSO), or within a simulated biological environment (like a lipid bilayer) to understand how intermolecular forces, such as hydrogen bonding and solvation, influence the molecule's structure and dynamics. For instance, in a polar protic solvent like water, the carboxylic acid group would be stabilized by hydrogen bonds with solvent molecules, potentially favoring a different orientation than in a nonpolar solvent.

MD simulations are particularly well-suited for studying how molecules interact with one another. For this compound, a key interaction is the formation of hydrogen-bonded dimers between the carboxylic acid groups of two molecules. mdpi.com This is a well-known phenomenon for carboxylic acids and significantly influences their physical properties. libretexts.org